(S)-Aclidinium Bromide (chemical name: (3R)-3-{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide) is a potent, long-acting muscarinic antagonist. [] It is classified as a long-acting muscarinic antagonist (LAMA) and exhibits kinetic selectivity for the M3 muscarinic receptor subtype. [, ] In scientific research, (S)-Aclidinium Bromide serves as a valuable tool for investigating the role of muscarinic receptors in various physiological and pathological processes.
The synthesis of (S)-Aclidinium Bromide involves several key steps that have evolved over time to enhance efficiency and yield.
(S)-Aclidinium Bromide has a complex molecular structure characterized by its bicyclic framework.
The stereochemistry is crucial for its pharmacological activity, as the (S)-enantiomer exhibits greater efficacy than its (R)-counterpart. Crystallographic studies reveal that aclidinium bromide forms stable anhydrous crystals with specific thermal properties, including a melting point around 227°C as determined by differential scanning calorimetry .
(S)-Aclidinium Bromide participates in various chemical reactions that are essential for its synthesis and degradation:
These reactions are pivotal not only in the synthesis but also in understanding the drug's stability and metabolic pathways.
The mechanism of action of (S)-Aclidinium Bromide involves competitive antagonism at muscarinic receptors:
Clinical studies demonstrate significant improvements in lung function as measured by forced expiratory volume in one second (FEV1) following administration .
(S)-Aclidinium Bromide is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4